molecular formula C16H17N5 B6443305 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine CAS No. 2640893-04-3

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine

Cat. No.: B6443305
CAS No.: 2640893-04-3
M. Wt: 279.34 g/mol
InChI Key: WDMHBNFSBMKZIT-UHFFFAOYSA-N
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Description

9-Cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine (CAS 2640893-04-3) is a purine-based research compound offered for investigative purposes. This chemical features a cyclopropyl substitution on the purine scaffold, a design strategy often employed in medicinal chemistry to influence the molecule's metabolic stability and binding affinity . The core purine structure is a privileged scaffold in drug discovery, frequently serving as an adenine mimic to target ATP-binding sites in various enzymes . While the specific biological profile of this compound is a subject of ongoing research, purine derivatives are widely investigated for their potential as inhibitors of kinase enzymes, such as Fibroblast Growth Factor Receptors (FGFRs) . Such compounds are valuable tools in oncology research for studying signal transduction pathways that drive cell proliferation and survival. The inclusion of the 3,5-dimethylphenyl group at the 6-amino position is a common modification to explore interactions with hydrophobic regions of enzyme targets . Researchers can utilize this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and preliminary enzymatic or cellular assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHBNFSBMKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through a series of condensation and cyclization reactions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

    Substitution with 3,5-Dimethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the purine ring is functionalized with the 3,5-dimethylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.

    Reduction: Reduction reactions could target the purine ring or the substituent groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the purine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring or purine core.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with nucleic acids or proteins

Medicine

Medically, compounds with purine structures are often explored for their therapeutic potential. This compound could be investigated for its activity against various diseases, including cancer, viral infections, and metabolic disorders.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclopropyl and dimethylphenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Purin-6-Amine Derivatives

Compound Name 9-Substituent N-Aryl Substituent Molecular Weight (g/mol) Key Properties/Activity Synthesis Yield Reference
Target Compound Cyclopropyl 3,5-Dimethylphenyl 295.35* Not reported N/A N/A
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Ethyl 3-Chlorophenyl 307.76 Intermediate for carbonitrile synthesis 90%
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile Ethyl 3,5-Difluorophenyl 301.10 High PET inhibition (IC50 ~10 µM) 90%
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine Cyclopropyl 3-Chlorobenzyl 349.23 Selective enzyme inhibition 95%
2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine Isopropyl N,N-Dimethyl 227.71 Crystallographic stability Not reported

*Calculated using PubChem’s molecular formula (C₁₆H₁₇N₅).

Key Observations:

9-Substituent Effects :

  • Cyclopropyl : Provides a compact, rigid structure that may reduce metabolic degradation compared to ethyl or isopropyl groups .
  • Ethyl/Isopropyl : Bulkier groups may enhance lipophilicity but increase susceptibility to oxidative metabolism .

N-Aryl Substituent Effects :

  • 3,5-Dimethylphenyl : Electron-donating methyl groups enhance lipophilicity and may favor π-π stacking interactions in hydrophobic binding pockets. However, this contrasts with electron-withdrawing substituents (e.g., 3,5-difluorophenyl), which improve potency in photosynthesis-inhibiting carboxamides .
  • Halogenated Aryl Groups (e.g., 3-chlorophenyl): Commonly used to modulate electronic properties and enhance binding affinity in enzyme inhibitors .

Biological Activity :

  • Compounds with 3,5-difluorophenyl or 3,5-dimethylphenyl groups exhibit significant activity in photosynthesis inhibition (IC50 ~10 µM), suggesting substituent position and electronic effects are critical .
  • The target compound’s lack of electron-withdrawing groups may limit its utility in applications requiring strong electrophilic interactions.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Meta-substituted aryl groups (e.g., 3,5-dimethylphenyl) induce anisotropic molecular packing, as seen in poly(arylene ether sulfone) polymers .
  • Hydrogen Bonding : Purin-6-amines exhibit NH stretching vibrations at 3300–3150 cm⁻¹, consistent with intermolecular hydrogen bonding in the solid state .

Biological Activity

9-Cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique cyclopropyl and dimethylphenyl substituents. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5C_{16}H_{17}N_{5}, with a molecular weight of approximately 279.34 g/mol. Its structural features are significant for its biological activity, as the cyclopropyl group may enhance binding affinity to biological targets.

Structural Information

  • Molecular Formula : C16H17N5C_{16}H_{17}N_{5}
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 2640947-39-1

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. Purine derivatives often modulate enzyme activity, receptor interactions, and nucleic acid binding, which can lead to various biological responses. Specifically, the cyclopropyl and dimethylphenyl groups may enhance selectivity and potency against specific targets.

Anticancer Properties

Research indicates that purine derivatives can exhibit anticancer properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Studies have shown that compounds similar to this compound can effectively target cancer cell lines, leading to reduced proliferation rates.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties. Its structure allows it to interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other purine derivatives is essential.

Compound NameStructureBiological Activity
AdenineAdenine StructureNaturally occurring; essential for DNA/RNA synthesis
CaffeineCaffeine StructureStimulant; affects central nervous system
AllopurinolAllopurinol StructureUsed in gout treatment; inhibits xanthine oxidase

Case Studies

  • Anticancer Activity : A study demonstrated that a related purine derivative inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antiviral Screening : Another investigation found that a structurally similar compound displayed significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting potential for further exploration in antiviral therapies.

Q & A

Q. How are enantiomeric impurities managed if the cyclopropyl group introduces chirality?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) ensures stereocontrol during cyclopropane formation. Circular Dichroism (CD) spectroscopy confirms absolute configuration .

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